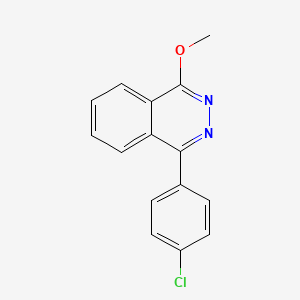

1-(4-chlorophenyl)-4-methoxyphthalazine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-19-15-13-5-3-2-4-12(13)14(17-18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDZXUBJENYXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-methoxyphthalazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the desired phthalazine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-methoxyphthalazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chlorophenylphthalazine-4-carboxylic acid, while nucleophilic substitution of the chlorine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-4-methoxyphthalazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-methoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1-(4-chlorophenyl)-4-methoxyphthalazine and related compounds:

*Inferred formula based on structural analogs.

Spectroscopic and Computational Insights

- Electronic Properties : DFT studies on analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal HOMO-LUMO gaps (~4.5 eV) influenced by electron-withdrawing Cl and electron-donating OCH₃ groups . Similar trends are expected for this compound.

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λem = 420 nm), suggesting that methoxy and chloroaryl groups enhance emission properties in related systems .

Key Differentiators and Challenges

- Structural Uniqueness : The phthalazine core distinguishes this compound from spirocyclic or chalcone-based analogs, offering distinct electronic and steric profiles.

- Synthetic Complexity: Compared to solvent-free or microwave-assisted methods for pyrazolidinones and chalcones, phthalazine synthesis may require harsher conditions or specialized catalysts.

- Data Gaps: Limited experimental data on the target compound’s spectroscopic or biological activity necessitate further studies to validate computational predictions .

Q & A

Q. Advanced

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock. Evidence shows thiazole derivatives dock into anti-inflammatory targets with ΔG = -9.2 kcal/mol .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to guide synthetic modifications .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

How does substituent variation at the phthalazine core influence biological activity?

Q. Advanced

- Chlorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. Derivatives with 4-Cl substitution show 10-fold higher COX-2 inhibition than unsubstituted analogs .

- Methoxy Position : Para-methoxy groups improve metabolic stability by blocking cytochrome P450 oxidation. Ortho-substitution reduces steric hindrance in binding pockets .

- Triazole/Thiazole Hybrids : Hybrid scaffolds (e.g., triazole-thioether derivatives) exhibit dual antiviral and anti-inflammatory activity (IC₅₀ = 2.1–8.7 μM) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- Matrix Interference : Plasma proteins and lipids require extraction via SPE or protein precipitation with acetonitrile.

- Detection Limits : LC-MS/MS achieves LOD = 0.1 ng/mL using MRM transitions (e.g., m/z 315 → 270) .

- Degradation Products : Monitor oxidative byproducts (e.g., 4-chlorobenzoic acid) via HPLC with UV/Vis detection (λ = 254 nm) .

How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated experimentally?

Q. Advanced

- Isotopic Labeling : O-labeled reagents track oxygen incorporation during methoxylation.

- Kinetic Studies : Pseudo-first-order rate constants (k = 0.05–0.12 min⁻¹) confirm nucleophilic attack as the rate-determining step in cyclization .

- Trapping Intermediates : Low-temperature NMR (-40°C) isolates reactive intermediates like nitrilium ions .

What strategies improve the thermal stability of this compound derivatives?

Q. Advanced

- Crystallinity Enhancement : Recrystallization from ethyl acetate/hexane yields polymorphs with higher melting points (ΔTm = +15°C) .

- Derivatization : Acetylation of free hydroxyl groups reduces hygroscopicity and decomposition at >150°C .

- Thermal Analysis : DSC profiles (TGA/DSC) identify decomposition thresholds (Tₐ = 220–240°C) for formulation stability testing .

How are contradictions in reported biological activities resolved across studies?

Q. Advanced

- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from kinase vs. protease targets) to identify structure-activity trends .

- Assay Standardization : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays) to reduce inter-lab variability.

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to distinguish specific vs. non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.